(E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C17H19NO4 and its molecular weight is 301.342. The purity is usually 95%.
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Scientific Research Applications
Cyclization and Synthesis Applications
One notable application involves the intramolecular cyclization of derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates, which can lead to the formation of various dihydrothiopyranofurans depending on substituent locations on the furan ring. This reaction, performed in a water-ethanol medium, highlights the compound's role in synthesizing complex heterocyclic structures, potentially useful in medicinal chemistry and material science (Pevzner, 2021).
Building Blocks for β-Peptides
Another study outlines the use of the Diels–Alder reaction between ethyl (E)-3-nitroacrylate and furan to create versatile templates for synthesizing hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), which serve as building blocks for β-peptides. This demonstrates the compound's utility in developing novel peptides with potential therapeutic applications (Masesane & Steel, 2004).
Potential in Antiviral Research
Research has also identified a novel chemical compound related to (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide that suppresses the enzymatic activities of SARS coronavirus helicase. This discovery underpins the compound's potential as a lead for developing inhibitors against coronaviruses, showcasing its relevance in antiviral drug discovery (Lee et al., 2017).
Anticancer and Antiangiogenic Activity
Furthermore, derivatives of 3-arylaminobenzofuran, structurally related to the query compound and featuring furan units, have been synthesized and evaluated for their anticancer and antiangiogenic activities. These derivatives, targeting the colchicine site on tubulin, exhibit potent in vitro and in vivo anticancer properties. This underscores the compound's applicability in cancer research and therapy development (Romagnoli et al., 2015).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-15-6-3-5-13(11-15)16(21-2)12-18-17(19)9-8-14-7-4-10-22-14/h3-11,16H,12H2,1-2H3,(H,18,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVMOLSNTZQKEP-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.